2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-15-14-5-1-2-6-16(14)24-20-15)22-11-9-21(10-12-22)17-7-3-4-8-19-17/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGXPHDFCSRPDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzoisoxazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials. The final step involves the coupling of the benzoisoxazole and piperazine-pyridine intermediates under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a ligand for various receptors in the central nervous system.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
- Molecular Formula : C₁₉H₁₇N₅O₂ (based on PubChem data) .
- CAS Number : 1207021-32-6 .
- Molecular Weight : 389.4 g/mol .
Structural Features: The compound consists of a benzo[d]isoxazole core linked via an ethanone bridge to a piperazine ring substituted with a pyridin-2-yl group. This architecture is designed to optimize interactions with biological targets, particularly in antimicrobial and central nervous system (CNS) applications .
Comparison with Structural Analogs
Benzo[d]isoxazole Derivatives with Piperazine/Diazepane Linkers
Compound 98 (Naidu et al., 2020):
- Structure : 1-(4-(Benzo[d]isoxazol-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)substituted-1-one.
- Activity : Tested against M. tuberculosis, showing comparable efficacy to the target compound but with variable potency depending on substituents .
Triazole-Linked Analog (PubMed, 2016):
- Structure : 3-(4-((Substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole.
- Activity : Demonstrated MIC values as low as 0.8 µg/mL against M. tuberculosis, superior to some derivatives of the target compound .
- Structural Advantage : The triazole moiety introduces additional π-π stacking interactions, enhancing affinity for mycobacterial enzymes .
Benzothiazole-Based Analogs
Compound 5j (Benzothiazole-triazole derivative):
- Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone.
- Molecular Weight : 507.10 g/mol .
- Activity: Evaluated for anticancer activity, with moderate efficacy in preclinical models.
Compound 5k (Benzothiazole-benzimidazole hybrid):
Pyridazine and Pyrimidine Derivatives
I-6230 (Pyridazine-phenethylamino benzoate):
- Structure: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- Activity: Primarily explored for cardiovascular applications. The absence of a piperazine-ethanone bridge reduces structural similarity to the target compound .
C48 (U.S. Patent 8,168,614):
Imidazole and Pyrimidine Hybrids
Compound 13 (Imidazole-pyrimidine derivative):
- Structure: 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone.
- Molecular Weight : 389.4 g/mol (identical to the target compound) .
Tabulated Comparison of Key Compounds
Key Findings and Implications
Anti-Tubercular Potency : The target compound’s benzoisoxazole-piperazine scaffold provides a balance of lipophilicity and hydrogen-bonding capacity, critical for penetrating mycobacterial cell walls . Triazole-linked analogs show superior activity, suggesting substituent optimization is key .
Structural Flexibility : Replacement of pyridin-2-yl with indole (Compound 98) or imidazole-pyrimidine (Compound 13) alters target selectivity, highlighting the scaffold’s adaptability .
Metabolic Considerations : Benzothiazole derivatives (e.g., 5j) exhibit higher molecular weights and lipophilicity, which may limit bioavailability compared to the target compound .
Biological Activity
The compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is , featuring a benzo[d]isoxazole moiety linked to a piperazine ring via an ethanone group. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes the formation of the benzo[d]isoxazole core followed by the introduction of the piperazine ring through various coupling reactions.
Synthetic Pathway Overview
- Formation of Benzo[d]isoxazole : This can be achieved through cyclization reactions involving appropriate phenolic and nitrile precursors.
- Piperazine Coupling : The piperazine derivative is synthesized separately and then coupled to the benzo[d]isoxazole using standard amide bond formation techniques.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzo[d]isoxazole exhibit significant anticancer activity. For instance, compounds structurally similar to This compound have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several derivatives on human cancer cell lines using MTT assays. The results indicated that some compounds displayed IC50 values in the low micromolar range, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 5.4 |
| B | A549 | 3.2 |
| C | HeLa | 4.8 |
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to This compound have been investigated for their anti-inflammatory effects. Research indicates that these compounds can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses.
The proposed mechanism involves inhibition of specific signaling pathways associated with inflammation, such as NF-kB and MAPK pathways, leading to reduced expression of inflammatory mediators.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of derivatives containing the benzo[d]isoxazole structure. While some compounds exhibited limited antimicrobial activity, others showed significant efficacy against specific bacterial strains.
Evaluation of Antimicrobial Efficacy
A series of benzoxazepine derivatives were tested against various pathogens, revealing moderate activity against Gram-positive bacteria:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D | Staphylococcus aureus | 15 |
| E | Escherichia coli | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
